molecular formula C5H5BrN2S B2861567 3-Bromo-6-(methylthio)pyridazine CAS No. 1159977-67-9

3-Bromo-6-(methylthio)pyridazine

Cat. No. B2861567
M. Wt: 205.07
InChI Key: SYHKGJULCPNBCX-UHFFFAOYSA-N
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Description

“3-Bromo-6-(methylthio)pyridazine” is a chemical compound with the molecular formula C5H5BrN2S . It is a derivative of pyridazine, which is a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, has been achieved through various methods. One such method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-(methylthio)pyridazine” is characterized by the presence of bromine, nitrogen, sulfur, and carbon atoms. The average mass of the molecule is 173.011 Da and the monoisotopic mass is 171.963608 Da .

Scientific Research Applications

Synthesis and Characterization of Complexes

3-Bromo-6-(methylthio)pyridazine and its derivatives have been extensively studied for their potential in synthesizing complex compounds with significant applications. For example, a study focused on the synthesis of dinuclear complexes using a related ligand, showcasing its importance in the field of water oxidation. These complexes displayed remarkable electronic absorption and redox properties, suggesting their potential utility in catalysis and environmental chemistry (Zong & Thummel, 2005).

Antimicrobial Applications

Another area of interest is the development of antimicrobial agents. A study synthesized heterocyclic compounds incorporating 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine and tested their efficacy against microbial strains. These compounds, when incorporated into polyurethane varnishes and printing ink pastes, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).

Corrosion Inhibition

In the field of materials science, pyridazine derivatives have been explored for their corrosion inhibition properties. A study involving derivatives of pyridazine demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, providing insights into designing better corrosion inhibitors (Khadiri et al., 2016).

Synthesis of Novel Compounds

The versatility of 3-Bromo-6-(methylthio)pyridazine is also evident in its role in synthesizing a wide range of novel compounds. For instance, research has demonstrated the synthesis of new anti-inflammatory and antiproliferative agents starting from related compounds, showing the broad applicability of this chemical in medicinal chemistry (Gomha, Zaki, & Abdelhamid, 2015).

Green Chemistry Applications

Moreover, the compound's utility extends into green chemistry, where catalyst-free reactions under microwave irradiation have been developed. This approach allows for the rapid synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines, contributing to environmentally friendly chemical processes and expanding the molecular diversity for potential pharmaceutical applications (Rao et al., 2018).

properties

IUPAC Name

3-bromo-6-methylsulfanylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHKGJULCPNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(methylthio)pyridazine

CAS RN

1159977-67-9
Record name 3-bromo-6-(methylsulfanyl)pyridazine
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